The Cornerstone of Constrained Scaffolds: A Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-one
The Cornerstone of Constrained Scaffolds: A Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-one
Introduction: A Molecule of Rigid Elegance
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. Among these, rigid bicyclic systems have emerged as powerful tools for crafting potent and selective therapeutic agents. 2-Azabicyclo[2.2.1]heptan-3-one, a constrained lactam, represents a cornerstone in this field. Its rigid, conformationally restricted structure serves as a valuable building block, effectively acting as a proline analogue and enabling the synthesis of complex molecules with defined stereochemistry.[1][2] This guide provides an in-depth exploration of the structure, synthesis, and multifaceted applications of this pivotal synthetic intermediate.
Part 1: Structural Elucidation and Physicochemical Profile
The defining feature of 2-azabicyclo[2.2.1]heptan-3-one is its bridged bicyclic framework, which locks the five-membered lactam ring into a rigid conformation. This structure minimizes the conformational flexibility inherent in many open-chain and monocyclic precursors, a highly desirable trait in rational drug design. The presence of chiral centers at the bridgehead carbons (C1 and C4) and at C3 leads to the existence of distinct stereoisomers, with the exo and endo configurations dictating the spatial arrangement of substituents.[3]
Key Physicochemical Properties
A summary of the core properties of 2-azabicyclo[2.2.1]heptan-3-one is presented below, providing essential data for researchers and chemists.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [4][5] |
| Molecular Weight | 111.14 g/mol | [4][5] |
| IUPAC Name | (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one | [4] |
| CAS Number | 24647-29-8 | [5][6] |
| Canonical SMILES | C1C[C@H]2C[C@@H]1C(=O)N2 | [4] |
| InChI Key | UIVLZOWDXYXITH-UHNVWZDZSA-N | [4] |
| Physical Form | Off-white solid or liquid | [6] |
Spectroscopic Signature
The characterization of 2-azabicyclo[2.2.1]heptan-3-one relies on standard spectroscopic techniques. The rigid nature of the bicyclic system gives rise to a distinct and predictable spectral fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for confirming the bicyclic structure and stereochemistry. The bridgehead protons and the protons adjacent to the nitrogen and carbonyl groups exhibit characteristic chemical shifts and coupling constants. A representative ¹H NMR spectrum in D₂O shows signals at δ 3.70 (s, 3H), 3.01 (M, 1H), 2.38 (M, 1H), and a multiplet between 2.16-1.73 (M, 6H).[6] ¹³C NMR spectroscopy would be expected to show six distinct carbon signals, with the carbonyl carbon appearing significantly downfield (~170-180 ppm). For comparison, the closely related (1R, 4S)-1-azabicyclo[2.2.1]heptan-3-one shows a carbonyl signal at 213.2 ppm and other aliphatic carbons between 21-63 ppm.[5]
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the lactam carbonyl (C=O) stretch, typically observed in the region of 1680-1750 cm⁻¹. Additional peaks corresponding to C-H and N-H stretching and bending vibrations are also present. The IR spectrum for the related 1-aza isomer shows a strong carbonyl peak at 1772.3 cm⁻¹.[5]
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at m/z 111, with fragmentation patterns consistent with the bicyclic lactam structure.[4]
Part 2: Strategic Synthesis
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptan-3-one is critical for its use in pharmaceutical development. The most prevalent strategies rely on the manipulation of a versatile precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam.[7]
Primary Synthetic Pathway: From Vince Lactam
The most common and efficient route involves the catalytic hydrogenation of the carbon-carbon double bond in the Vince Lactam. This precursor is readily available and can be resolved into its constituent enantiomers, providing access to the desired stereoisomers of the saturated target molecule.
Caption: Primary synthesis of 2-azabicyclo[2.2.1]heptan-3-one.
Alternative Strategy: Hetero-Diels-Alder Reaction
An alternative and elegant approach involves a [4+2] hetero-Diels-Alder cycloaddition. This reaction typically uses cyclopentadiene and a chiral imine to construct the bicyclic core with high diastereoselectivity, establishing the required stereocenters in a single step.[2]
Detailed Experimental Protocol: Hydrogenation of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one
The following protocol is a representative example of the synthesis of the title compound.
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Reaction Setup : A mixture of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one (10.3 g, 94.4 mmol) is dissolved in ethyl acetate (200 mL).[6]
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Catalyst Addition : 10% Palladium on carbon (Pd/C) (0.5 g) is carefully added to the solution.[6]
-
Hydrogenation : The mixture is subjected to hydrogenation at room temperature. The reaction progress is monitored until completion (typically 24 hours).[6]
-
Workup : The reaction mixture is filtered to remove the Pd/C catalyst.[6]
-
Isolation : The solvent (ethyl acetate) is removed by evaporation under reduced pressure, yielding the final product, 2-azabicyclo[2.2.1]heptan-3-one, typically in high yield (near 100%).[6]
-
Optional Salt Formation : For purification or characterization, the product can be dissolved in methanol and treated with HCl to form the hydrochloride salt.[6]
Part 3: Applications in Drug Discovery and Development
The rigid scaffold of 2-azabicyclo[2.2.1]heptan-3-one has proven to be a highly effective design element in a variety of therapeutic areas. Its ability to mimic the turn of a peptide backbone and present substituents in well-defined vectors makes it an attractive starting point for inhibitor and ligand design.
| Therapeutic Area | Drug/Candidate Class | Role of the Scaffold | Source(s) |
| Antiviral | Carbocyclic Nucleosides | Serves as a key chiral precursor for drugs like Abacavir and Carbovir.[7] | [7] |
| Metabolic Diseases | DPP-4 Inhibitors | Forms the core of novel inhibitors (e.g., Neogliptin) for Type 2 Diabetes.[8][9] | [8][9] |
| Neuroscience | nAChR PET Ligands | Used to develop selective ligands for imaging nicotinic acetylcholine receptors.[10] | [10] |
| Inflammation/Pain | Analgesics | Derivatives have been investigated for analgesic and anti-inflammatory activity.[11] | [11] |
Case Study: Antiviral Agents
The Vince Lactam, and by extension its saturated derivative, is arguably most famous for its role in the synthesis of carbocyclic nucleoside analogues. These compounds, such as the anti-HIV drug Abacavir, are potent reverse transcriptase inhibitors. The cyclopentane ring, derived from the bicyclic lactam, mimics the ribose sugar of natural nucleosides.
Caption: Role of the scaffold in antiviral drug synthesis.
Case Study: DPP-4 Inhibitors for Diabetes
More recently, the 2-azabicyclo[2.2.1]heptane framework has been incorporated into a new class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[8][9] A notable example is Neogliptin, which demonstrated higher potency than established drugs like sitagliptin.[9] The bicyclic moiety interacts with key residues in the active site of the DPP-4 enzyme, highlighting the scaffold's utility in creating highly specific enzyme inhibitors.[9]
Conclusion and Future Outlook
2-Azabicyclo[2.2.1]heptan-3-one is more than a simple synthetic intermediate; it is a testament to the power of conformational constraint in molecular design. Its rigid structure provides a reliable platform for building stereochemically complex molecules with significant therapeutic potential. From established antiviral drugs to next-generation diabetes treatments and neurological imaging agents, this compact lactam has demonstrated remarkable versatility. As drug discovery continues to demand greater specificity and novelty, the strategic application of foundational scaffolds like 2-azabicyclo[2.2.1]heptan-3-one will undoubtedly continue to fuel innovation and lead to the development of new and improved medicines.
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